molecular formula C5H3ClFNO3S B8399792 N-fluoro-2-chloropyridinium-6-sulfonate

N-fluoro-2-chloropyridinium-6-sulfonate

Cat. No. B8399792
M. Wt: 211.60 g/mol
InChI Key: ONUKKFBYPOEATI-UHFFFAOYSA-N
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Patent
US04973697

Procedure details

A 25 ml egg-plant type flask was flushed with argon, and 42.4 mg (0.45 mmol) of phenol, 2 ml of dry 1,1,2-trichloroethane and 95.3 mg (0.45 mmol) of N-fluoro-2-chloropyridinium-6-sulfonate were charged. The flask was immersed in an oil bath of 100° C. and heated for 49 hours. After completion of the reaction, the reaction solution was washed with water to remove 2-chloropyridine-6-sulfonic acid. The organic layer was quantitatively analyzed by gas chromatography. o-Fluorophenol was obtained at a conversion yield of 58%, and phenol was recovered at a recovery rate of 5%.
Quantity
42.4 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
95.3 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClC(Cl)CCl.[F:13][N+]1C(S([O-])(=O)=O)=CC=CC=1Cl>>[F:13][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[OH:7].[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
42.4 mg
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
2 mL
Type
reactant
Smiles
ClC(CCl)Cl
Name
Quantity
95.3 mg
Type
reactant
Smiles
F[N+]1=C(C=CC=C1S(=O)(=O)[O-])Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were charged
CUSTOM
Type
CUSTOM
Details
The flask was immersed in an oil bath of 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated for 49 hours
Duration
49 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
WASH
Type
WASH
Details
the reaction solution was washed with water
CUSTOM
Type
CUSTOM
Details
to remove 2-chloropyridine-6-sulfonic acid

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)O
Name
Type
product
Smiles
C1(=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.